molecular formula C5H8F2O4 B13343507 3,3-Difluoro-2,2-dihydroxypropanoic acid ethyl ester

3,3-Difluoro-2,2-dihydroxypropanoic acid ethyl ester

Cat. No.: B13343507
M. Wt: 170.11 g/mol
InChI Key: CKDTVTOKGYJALT-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2,2-dihydroxypropanoate is an organic compound with the molecular formula C5H8F2O4. It is a derivative of propanoic acid, featuring two fluorine atoms and two hydroxyl groups attached to the second and third carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-2,2-dihydroxypropanoate typically involves the reaction of 3,3-difluoro-2-hydroxypropionic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the hydroxyl group of the acid reacts with the ethanol to form the ester .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes. One such method includes the chlorination of 4,4-difluoro-3-oxobutanoic acid ester, followed by the formation of 3,3-difluoro-1,1-dichloro-2-propanone. This intermediate is then reacted with a basic aqueous solution to yield 3,3-difluoro-2-hydroxypropionic acid, which is subsequently esterified to form ethyl 3,3-difluoro-2,2-dihydroxypropanoate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2,2-dihydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-difluoro-2,2-dihydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2,2-dihydroxypropanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-difluoro-2,2-dihydroxypropanoate is unique due to the presence of both fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8F2O4

Molecular Weight

170.11 g/mol

IUPAC Name

ethyl 3,3-difluoro-2,2-dihydroxypropanoate

InChI

InChI=1S/C5H8F2O4/c1-2-11-4(8)5(9,10)3(6)7/h3,9-10H,2H2,1H3

InChI Key

CKDTVTOKGYJALT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)F)(O)O

Origin of Product

United States

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